

An In-depth Technical Guide to the Pharmacological Properties of Licostinel

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Compound of Interest		
Compound Name:	Licostinel	
Cat. No.:	B1675307	Get Quote

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Abstract

Licostinel (ACEA-1021) is a potent and selective competitive antagonist of the glycine coagonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed as a neuroprotective agent, it has been investigated for its therapeutic potential in conditions of glutamate-mediated excitotoxicity, such as cerebral ischemia.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of **Licostinel**, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and key preclinical and clinical findings. The information herein is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Mechanism of Action

Licostinel exerts its pharmacological effects primarily through the antagonism of the NMDA receptor, a crucial mediator of excitatory neurotransmission in the central nervous system.[1] Specifically, it acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening by the primary agonist, glutamate. By competitively inhibiting the binding of glycine, **Licostinel** prevents the conformational change necessary for ion channel activation, thereby reducing the influx of Ca2+ and Na+ that is characteristic of NMDA receptor activation. This mechanism is pivotal in conditions of

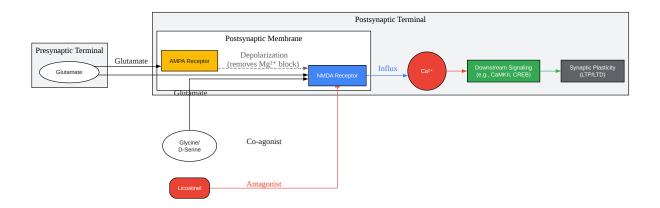


excessive glutamate release, such as during an ischemic stroke, where overactivation of NMDA receptors leads to neuronal cell death.

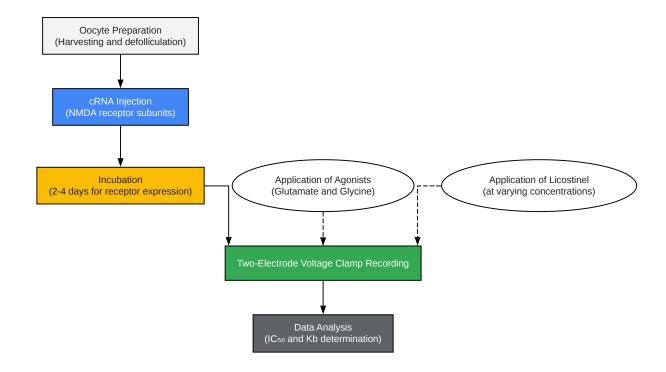
NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric ligand-gated ion channel. Its activation requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, as well as the relief of a voltage-dependent magnesium (Mg2+) block. Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, displaces the Mg2+ ion, allowing for cation influx. The resulting increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways.

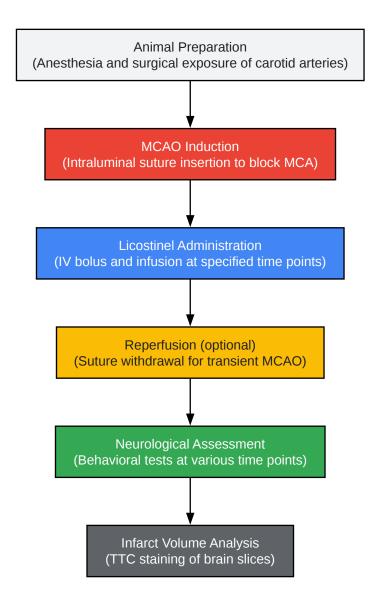












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